molecular formula C18H20BrNO2S B3445499 N-(4-bromophenyl)-4-cyclohexylbenzenesulfonamide CAS No. 5211-13-2

N-(4-bromophenyl)-4-cyclohexylbenzenesulfonamide

Cat. No. B3445499
CAS RN: 5211-13-2
M. Wt: 394.3 g/mol
InChI Key: PDGCLBINEQJXLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-cyclohexylbenzenesulfonamide, commonly known as BCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS is a sulfonamide derivative that has been studied for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of BCS is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by BCS may explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
BCS has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro. BCS has been shown to selectively bind to certain proteins and enzymes, making it a potential diagnostic tool.

Advantages and Limitations for Lab Experiments

One advantage of using BCS in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a useful tool for studying the function of these proteins and enzymes. However, one limitation of using BCS is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for research on BCS. One area of research could be the development of more selective COX inhibitors based on the structure of BCS. Another area of research could be the development of BCS-based diagnostic tools for the detection of certain proteins and enzymes. Additionally, further studies could be conducted on the potential use of BCS in the treatment of cancer, as well as its potential toxicity and side effects.

Scientific Research Applications

BCS has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. BCS has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, BCS has been studied for its potential use as a diagnostic tool, as it has been shown to selectively bind to certain proteins and enzymes.

properties

IUPAC Name

N-(4-bromophenyl)-4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h6-14,20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGCLBINEQJXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360095
Record name ZINC00786474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-cyclohexylbenzenesulfonamide

CAS RN

5211-13-2
Record name ZINC00786474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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